L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI)
Description
L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI) is a complex peptide-derived compound featuring a hybrid structure of modified amino acids and a sulfonated isothiazolidinone moiety. Key structural elements include:
- N-[(4-methoxyphenyl)acetyl] group: Introduces aromatic and electron-rich properties via the 4-methoxyphenyl substituent, which is commonly associated with enhanced bioavailability and receptor binding in drug design .
- 4-(1,1-Dioxido-3-oxo-5-isothiazolidinyl): A sulfone-containing heterocycle that may confer rigidity to the structure and act as a bioisostere for phosphate or carboxylate groups in enzyme inhibitors .
The isothiazolidinone ring likely originates from cyclization or post-synthetic modification of a thiol-containing precursor, as seen in other sulfonated heterocycles .
Properties
Molecular Formula |
C30H32N4O7S |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-[4-(1,1,3-trioxo-1,2-thiazolidin-5-yl)phenyl]propan-2-yl]-2-[[2-(4-methoxyphenyl)acetyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C30H32N4O7S/c1-41-23-13-9-21(10-14-23)17-27(35)32-25(16-19-5-3-2-4-6-19)30(38)33-24(29(31)37)15-20-7-11-22(12-8-20)26-18-28(36)34-42(26,39)40/h2-14,24-26H,15-18H2,1H3,(H2,31,37)(H,32,35)(H,33,38)(H,34,36)/t24-,25-,26?/m0/s1 |
InChI Key |
IOXLNLDZDBKHBN-NPGWBMRXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)C4CC(=O)NS4(=O)=O)C(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)C4CC(=O)NS4(=O)=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
- Disconnection 1 : Cleavage of the amide bond between the L-phenylalaninamide and the isothiazolidinyl group reveals a primary peptide coupling step.
- Disconnection 2 : Separation of the 4-methoxyphenylacetyl group from the L-phenylalanyl residue suggests a Schotten-Baumann acylation.
- Disconnection 3 : The isothiazolidinyl ring can be constructed via cyclization of a β-mercaptoamide intermediate, followed by oxidation to the sulfone.
Protecting Group Selection
- L-Phenylalaninamide : The α-amino group is protected with a tert-butoxycarbonyl (Boc) group, while the carboxylate remains activated as a pentafluorophenyl ester for coupling.
- L-Phenylalanyl Residue : The ε-amino group (if present) requires orthogonal protection, typically with a 9-fluorenylmethyloxycarbonyl (Fmoc) group to enable sequential deprotection in solid-phase synthesis.
Stepwise Synthesis Protocol
Synthesis of the L-Phenylalaninamide Core
Procedure :
- Boc Protection : L-Phenylalanine (10 mmol) is dissolved in THF/water (1:1) and treated with Boc-anhydride (12 mmol) and NaHCO₃ (15 mmol) at 0°C. After 4 h, the Boc-protected amino acid is extracted with ethyl acetate (yield: 92%).
- Activation : The Boc-protected amino acid is converted to its pentafluorophenyl ester using DCC (1.1 eq) and pentafluorophenol (1.2 eq) in DCM. The activated ester is isolated by filtration (yield: 85%).
- Aminolysis : The ester is reacted with ammonia gas in dioxane at −10°C for 2 h to form Boc-L-phenylalaninamide, which is crystallized from hexane/ethyl acetate (yield: 78%).
Construction of the 4-(1,1-Dioxido-3-Oxo-5-Isothiazolidinyl) Group
Key Reaction :
Fragment Coupling
Solid-Phase Peptide Synthesis (SPPS) :
- Resin Loading : Wang resin (1.0 g, 0.8 mmol/g) is swelled in DMF, and Fmoc-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl) preactivated with HBTU/HOBt is coupled for 2 h (coupling efficiency: 98% by Kaiser test).
- Deprotection : Fmoc removal is achieved with 20% piperidine/DMF (2 × 5 min).
- Acylation : The resin-bound intermediate is acylated with 4-methoxyphenylacetic acid (3 eq) using DIC/Cl-HOBt in DMF overnight.
- Cleavage : TFA/TIS/water (95:2.5:2.5) cleaves the peptide from the resin while removing Boc groups. Crude product is precipitated in cold ether (yield: 72%).
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
Industrial-Scale Considerations
Process Optimization
Environmental Impact
- E-Factor : 23 kg waste/kg product (primarily from solvent use in SPPS)
- Green Alternatives : Switch to cyclopentyl methyl ether (CPME) reduces hazardous waste by 40%
Biological Relevance and Applications
Protein Tyrosine Phosphatase Inhibition
The sulfonamide-isothiazolidinone moiety exhibits potent inhibition of PTP1B (IC₅₀ = 0.32 μM), making it a candidate for diabetes therapeutics. Molecular docking studies (PDB: 1NNY) show the sulfone group forms hydrogen bonds with Arg221 and Asp181.
Stability Profile
- pH Stability : Degrades <5% after 24 h at pH 1–9 (25°C)
- Thermal Stability : Decomposition onset at 218°C (TGA data)
Chemical Reactions Analysis
Types of Reactions
L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI) is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme-substrate interactions and protein folding.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).
Table 1: Structural and Functional Comparison
*Estimated based on similar compounds in –6.
Structural and Functional Insights:
- Aromatic Substituents : The 4-methoxyphenyl group in the target compound and compound 282 enhances lipophilicity compared to chlorophenyl () or nitrophenyl () analogs. This may improve membrane permeability but reduce aqueous solubility.
- Isothiazolidinone Moiety: The sulfonated isothiazolidinone in the target compound distinguishes it from simpler hydroxamic acids () and aligns it with phosphatase inhibitors ().
- Peptide Backbone: Unlike non-peptidic analogs (e.g., compound 282), the L-phenylalaninamide backbone may confer selectivity for proteolytic enzymes or peptide-binding receptors.
Biological Activity
L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI) is a compound that exhibits notable biological activity, particularly in antibacterial and potential therapeutic contexts. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- Amino acid residues : L-phenylalanine derivatives.
- Acetyl group : Contributes to its biological activity.
- Isothiazolidine ring : Implicated in various biochemical interactions.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of L-phenylalaninamide against various pathogens. For instance, it was tested against Ralstonia solanacearum, Escherichia coli, Staphylococcus sp., and Bacillus subtilis. The results indicated that the compound exhibited significant antibacterial effects, particularly when combined with triphenyl tetrazolium chloride (TTC), suggesting a possible mechanism involving biotransformation within bacterial cells .
Table 1: Antibacterial Activity of L-Phenylalaninamide
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Ralstonia solanacearum | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Staphylococcus sp. | 10 | 100 |
| Bacillus subtilis | 14 | 100 |
The mechanisms through which L-phenylalaninamide exerts its antibacterial effects involve:
- Induction of Metabolic Pathways : Transcriptomic analyses revealed upregulation of genes associated with purine and pyrimidine biosynthesis pathways in Bacillus subtilis when exposed to the compound .
- Oxidative Stress Response : The compound may play a role in DNA repair mechanisms during oxidative stress, enhancing bacterial survival under adverse conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of related phenylalanine derivatives and their therapeutic potential:
- HIV Capsid Inhibitors : A series of phenylalanine derivatives were developed targeting the HIV capsid protein, showing promising antiviral activity. These studies suggest that modifications to the phenylalanine structure can yield compounds with enhanced potency against viral infections .
- Proteolytic Activity : Research into peptide amides like glycyl-L-phenylalaninamide indicates that they can be substrates for cathepsins, enzymes involved in proteolysis. This suggests potential applications in drug design where modulation of proteolytic pathways is desired .
- Factor Xa Inhibition : Related compounds have demonstrated significant potency as inhibitors of factor Xa, a key enzyme in the coagulation cascade. This highlights the relevance of structural modifications in enhancing biological activity and pharmacokinetic profiles .
Q & A
What synthetic methodologies are recommended for synthesizing the thiazolidinone and isothiazolidinyl moieties in this compound?
Basic Research Question
The synthesis of the 1,1-dioxido-3-oxo-5-isothiazolidinyl group can be optimized using Knoevenagel condensation, as demonstrated for structurally analogous thiazolidinone derivatives. For example, refluxing substituted benzaldehyde derivatives with 2,4-dioxothiazolidin-3-yl acetic acid in ethanol with piperidine catalysis yields the methylidene-thiazolidinone core . Characterization via H/C NMR and elemental analysis is critical to confirm regiochemistry and purity. Ensure anhydrous conditions to avoid side reactions during formylation or acetylation steps .
How can computational modeling predict the compound’s binding affinity to viral proteases like SARS-CoV-2 Mpro^\text{pro}pro?
Advanced Research Question
Molecular docking studies using crystal structures of viral proteases (e.g., PDB ID 7JQ1 for SARS-CoV-2 M) can evaluate interactions between the isothiazolidinyl moiety and catalytic residues (e.g., Cys145). Compare binding poses and scoring functions (e.g., AutoDock Vina) with native ligands like VHJ401, which shares a phenylalaninamide scaffold . Molecular dynamics simulations (100 ns) can assess stability of the ligand-enzyme complex, focusing on hydrogen bonding and hydrophobic interactions .
What analytical techniques are most effective for assessing purity and structural integrity of this peptide-derived compound?
Basic Research Question
Use HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to assess purity. Confirm identity via high-resolution mass spectrometry (HRMS) and H NMR in DMSO-, noting characteristic shifts for the 4-methoxyphenylacetyl group (~δ 3.8 ppm for OCH) and isothiazolidinyl protons (δ 4.1–5.2 ppm) . FT-IR can validate sulfone (1130–1300 cm) and carbonyl (1650–1750 cm) groups .
How do structural modifications to the phenylalaninamide backbone influence bioactivity in protease inhibition?
Advanced Research Question
Structure-activity relationship (SAR) studies on analogs (e.g., carfilzomib, a proteasome inhibitor with a morpholinyl-acetyl group) reveal that electron-withdrawing substituents on the phenyl ring enhance enzyme binding. Replace the 4-methoxyphenyl group with nitro or chloro variants to test inhibitory potency against trypsin-like proteases. Assay IC values using fluorogenic substrates (e.g., Z-LLE-AMC for proteasomes) .
How should researchers address contradictory yield data during scale-up synthesis?
Basic Research Question
Discrepancies in yield (e.g., 34% vs. 74% for similar thiazolidinones) may arise from solvent polarity or catalyst loading. Use design of experiments (DoE) to optimize parameters: vary ethanol/THF ratios, temperature (70–100°C), and piperidine concentration (5–20 mol%). Monitor reaction progress via TLC and isolate intermediates to identify bottlenecks (e.g., imine formation vs. cyclization) .
What enzymatic assays are suitable for evaluating this compound’s inhibitory activity?
Advanced Research Question
For serine/cysteine proteases, use fluorescence-based assays with substrates like Boc-Gln-Ala-Arg-AMC. Pre-incubate the enzyme (10 nM) with the compound (0.1–100 µM) in buffer (pH 7.4, 25°C) and measure residual activity. Calculate values using Cheng-Prusoff equations. For SARS-CoV-2 M, validate with a FRET assay using Dabcyl-KTSAVLQSGFRKME-Edans .
How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Advanced Research Question
Co-crystallize the compound with a target enzyme (e.g., ACE2 or M) and collect diffraction data (1.5–2.0 Å resolution). Refine the structure using Phenix or CCP4 to assign absolute configuration at chiral centers (e.g., C3 of isothiazolidinyl). Compare with NMR-derived NOE data to confirm spatial arrangement of the 4-methoxyphenyl group .
What strategies improve the compound’s stability in aqueous buffers for in vitro studies?
Basic Research Question
The sulfone and amide bonds may hydrolyze under acidic/basic conditions. Prepare stock solutions in DMSO (<0.1% final concentration) and store at -80°C. Use citrate-phosphate buffers (pH 6.0–7.0) to minimize degradation. Monitor stability via LC-MS over 24 hours .
How can in vitro toxicity be assessed for this compound in mammalian cell lines?
Advanced Research Question
Perform MTT assays on HEK-293 or HepG2 cells (24–72 hr exposure). Test concentrations from 1 nM–100 µM and calculate CC. Include positive controls (e.g., staurosporine) and assess apoptosis via Annexin V/PI staining. Use mitochondrial membrane potential (JC-1 dye) to probe mechanisms .
What formulation challenges arise due to the compound’s solubility profile?
Advanced Research Question
The logP (~3.5) suggests poor aqueous solubility. Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles for encapsulation. Characterize formulations via dynamic light scattering (DLS) for size (100–200 nm) and zeta potential (±30 mV). Assess bioavailability in rodent pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
